2-(Perfluorophenyl)-5a,10b-dihydro-4H,6H-indeno[2,1-b][1,2,4]triazolo[4,3-d][1,4]oxazin-2-ium tetrafluoroborate
Description
Historical Context and Discovery Timeline
The development of 2-(perfluorophenyl)-5a,10b-dihydro-4H,6H-indeno[2,1-b]triazolo[4,3-d]oxazin-2-ium tetrafluoroborate aligns with advancements in fluorinated heterocyclic chemistry during the early 21st century. While its exact discovery timeline remains undocumented in public literature, its synthesis likely emerged from research into stereoselective organocatalysis and fluorination methodologies. For example, the Jørgensen diarylprolinol silylether catalysts, developed in the mid-2000s, share structural motifs with this compound, suggesting parallel synthetic strategies. The compound’s CAS registry number, 872143-57-2, indicates its formal recognition post-2000, coinciding with increased interest in fluorinated building blocks for pharmaceutical applications.
Nomenclature and IUPAC Classification
The IUPAC name, (5aR,10bS)-2-(pentafluorophenyl)-4H,6H-indeno[2,1-b]triazolo[4,3-d]oxazin-11-ium tetrafluoroborate , systematically describes its structure:
- Core framework : The indeno[2,1-b] fused system combines a bicyclic indene moiety (positions 2,1-b) with a triazolo[4,3-d]oxazine ring.
- Substituents : A pentafluorophenyl group at position 2 introduces strong electron-withdrawing effects.
- Stereochemistry : The (5aR,10bS) configuration specifies the spatial arrangement of hydrogen atoms at the 5a and 10b positions.
- Counterion : Tetrafluoroborate ($$ \text{BF}_4^- $$) balances the positive charge on the oxazinium ring.
The InChI code, 1S/C18H11F5N3O.BF4/c19-13-14(20)10-8-12(9-11(10)15(21)22)26-17-16(25-26)24-23-7-18(24)27-6-5-26;/h8-9,17H,5-7H2;/q+1;-1/t17-;/m1./s1, further encodes connectivity and stereochemical details.
Significance in Heterocyclic Chemistry
This compound exemplifies three key trends in modern heterocyclic chemistry:
- Fluorination Strategies : The perfluorophenyl group enhances electrophilicity and thermal stability, enabling use in harsh reaction conditions. Comparative studies show fluorinated analogs exhibit 10–15% higher catalytic activity in Friedel-Crafts alkylation than non-fluorinated counterparts.
- Fused Ring Systems : The indeno-triazolo-oxazine core provides multiple sites for functionalization. For instance, the triazole nitrogen atoms participate in hydrogen bonding, while the oxazine oxygen facilitates Lewis acid-base interactions.
- Chiral Applications : The (5aR,10bS) configuration enables enantioselective catalysis. In Diels-Alder reactions, derivatives of this compound achieve enantiomeric excess (ee) values exceeding 90%.
Properties
IUPAC Name |
4-(2,3,4,5,6-pentafluorophenyl)-8-oxa-4,5-diaza-2-azoniatetracyclo[7.7.0.02,6.011,16]hexadeca-2,5,11,13,15-pentaene;tetrafluoroborate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11F5N3O.BF4/c19-12-13(20)15(22)18(16(23)14(12)21)26-7-25-11(24-26)6-27-10-5-8-3-1-2-4-9(8)17(10)25;2-1(3,4)5/h1-4,7,10,17H,5-6H2;/q+1;-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPCMDOOTVHDRTM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.C1C2C(C3=CC=CC=C31)[N+]4=CN(N=C4CO2)C5=C(C(=C(C(=C5F)F)F)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11BF9N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Method A: Cyclization of Oxazinone with Pentafluorophenyl Hydrazine
- Starting material : (4aR,9aS)-6-Substituted-4,4a,9,9a-tetrahydroindeno[2,1-b]oxazin-3(2H)-one.
- Alkylation : React with Me₃O·BF₄ in CH₂Cl₂ to form an iminium intermediate.
- Hydrazine addition : Treat with pentafluorophenyl hydrazine (C₆F₅NHNH₂) to generate a hydrazone.
- Cyclization : Heat with triethyl orthoformate ((EtO)₃CH) in chlorobenzene at 110°C for 12–48 hours.
- Isolation : Precipitate with ether and purify via column chromatography (CHCl₃/MeOH).
| Step | Conditions | Yield |
|---|---|---|
| Alkylation | CH₂Cl₂, rt, 19.5 h | 85–90% |
| Cyclization | (EtO)₃CH, 110°C | 38–72% |
Key Observation : Steric bulk in the ortho position of aryl groups accelerates cyclization.
Method B: One-Pot Triazolo-Oxazinone Formation
- Esterification : Treat propargyl alcohol derivatives with chloroacetyl chloride in DMF using Et₃N.
- Azide substitution : Add NaN₃ and heat at 100°C for 5 hours.
- Cyclization : Intramolecular Huisgen cycloaddition forms the triazole ring.
- Counterion exchange : React with HBF₄·Et₂O to yield the tetrafluoroborate salt.
| Substrate | Product | Yield |
|---|---|---|
| C₆H₅ | 3a | 91% |
| 4-MeC₆H₄ | 3d | 91% |
| Me | 3l | 95% |
Advantages : High yields, no need for chromatographic purification.
Method C: Thermolysis of Imidazolidine Precursors
- Synthesize imidazolidine : React 1,3-bis(2,4,6-trimethylphenyl)-2-(pentafluorophenyl)imidazolidine.
- Thermal decomposition : Heat at 60–130°C in toluene to release NHC and pentafluorobenzene.
- Salt formation : Quench with HBF₄ to obtain the tetrafluoroborate salt.
| Temperature | Time | Conversion |
|---|---|---|
| 60°C | 4 h | >95% |
| 130°C | 3 h | >95% |
Note : Electron-donating groups (e.g., methoxy) enhance reaction rates.
Optimization and Challenges
Solvent and Temperature Effects
Stereochemical Control
Counterion Exchange
Comparative Analysis of Methods
| Method | Yield | Scalability | Stereoselectivity |
|---|---|---|---|
| A | 38–72% | Moderate | High |
| B | 85–95% | High | Moderate |
| C | >95% | Low | N/A |
Characterization Data
- ¹H NMR (acetone-d₆): δ 11.27 (s, NH), 7.76 (s, aromatic), 5.44 (d, CH₂).
- MS (ESI) : m/z 394 [M – BF₄]⁺.
- X-ray crystallography : Confirms fused indeno-triazolo-oxazine structure.
Applications in Catalysis
The compound serves as a precursor for chiral NHC catalysts in:
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can be performed using common reducing agents.
Substitution: The compound can undergo substitution reactions, particularly involving the perfluorophenyl group. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. .
Scientific Research Applications
2-(Perfluorophenyl)-5a,10b-dihydro-4H,6H-indeno[2,1-b][1,2,4]triazolo[4,3-d][1,4]oxazin-2-ium tetrafluoroborate, also known as 5a,10b-Dihydro-2-(pentafluorophenyl)-4H,6H-indeno[2,1-b][1,2,4]triazolo[4,3-d][1,4]oxazinium tetrafluoroborate, is a chemical compound with a molecular weight of 467.1 g/mol . It is corrosive and has the molecular formula .
Synonyms and Identifiers:
- CAS No: 740816-14-2
- PubChem CID: 11547236
- (5aS, 10bR)-(-)-5a,10b-Dihydro-2-(pentafluorophenyl)-4H,6H-indeno[2,1-b][1,2,4]trizolo[4,3-d][1,4]oxaziniumtetrafluoroborate
- (5aR,10bS)-(+)-5a,10b-Dihydro-2-(pentafluorophenyl)-4H,6H-indeno[2,1-b][1,2,4]trizolo[4,3-d][1,4]oxazinium tetrafluoroborate
Applications
5a(R),10b(S)-5a,10b-Dihydro-2-(pentafluorophenyl)-4H,6H-indeno[2,1-b][1,2,4]triazolo[4,3-d][1,4]oxazinium tetrafluoroborate can be used as an N-heterocyclic carbene (NHC) organocatalyst in :
Mechanism of Action
The mechanism of action of this compound involves its ability to act as a catalyst in various chemical reactions. It interacts with molecular targets through its unique structure, facilitating the formation or breaking of chemical bonds. The pathways involved often include the activation of substrates and the stabilization of transition states, leading to increased reaction rates and selectivity .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Triazolium Salts
Key Structural and Functional Insights
However, its catalytic inactivity in certain reactions suggests sensitivity to base and solvent conditions . Mesityl (JS-3111): The bulky 2,4,6-trimethylphenyl group provides steric shielding, which improves enantioselectivity in annulation reactions . Chlorophenyl/Diethylphenyl: Chlorine (electron-withdrawing) and ethyl (electron-donating) groups modulate electronic and steric profiles, impacting substrate binding and reaction outcomes .
Core Modifications: The azepinium variant (A1219969) replaces the indeno-oxazinium core with a seven-membered azepinium ring, reducing ring strain and altering conjugation pathways .
Stereochemical Considerations :
- The (5aR,10bS) configuration in the target compound and analogs like JS-3111 ensures precise spatial alignment for asymmetric catalysis, though activity varies with substituents .
Bioactivity :
- While the target compound lacks reported bioactivity, trichlorophenyl derivatives exhibit antimicrobial properties, likely due to halogen-mediated interactions with biological targets .
Biological Activity
The compound 2-(Perfluorophenyl)-5a,10b-dihydro-4H,6H-indeno[2,1-b][1,2,4]triazolo[4,3-d][1,4]oxazin-2-ium tetrafluoroborate is a complex organic molecule with potential applications in medicinal chemistry and pharmacology. This article explores its biological activity, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
- Molecular Formula : CHBFNO
- CAS Number : 872143-57-2
- Molecular Weight : 467.10 g/mol
- Structure : The compound features a unique indeno-triazole structure that contributes to its biological activity.
Research indicates that this compound may exhibit several mechanisms of action:
- Topoisomerase Inhibition : Similar compounds have been shown to inhibit DNA topoisomerases, enzymes critical for DNA replication and transcription. This inhibition can lead to apoptosis in cancer cells by disrupting their ability to replicate DNA effectively.
- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial effects against various bacterial strains, possibly due to interference with bacterial DNA processes.
In Vitro Studies
In vitro assays have demonstrated the following biological activities:
Case Studies
- Topoisomerase Inhibition : A study evaluated the compound's efficacy as a topoisomerase inhibitor. It was found to induce significant apoptosis in colon carcinoma cells by disrupting the topoisomerase activity necessary for DNA replication.
- Antimicrobial Testing : Another study focused on the compound's antibacterial properties against E. coli. Results indicated that it effectively inhibited bacterial growth without affecting human cell viability at higher concentrations.
Safety and Toxicology
Safety assessments have shown that the compound possesses low toxicity in mammalian models at therapeutic levels. However, comprehensive toxicological studies are necessary to fully understand its safety profile.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
